N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is an organic compound characterized by the presence of furan and thiophene rings. These heterocyclic structures are known for their aromaticity and stability, making the compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and thiophene derivatives.
Step 1 Formation of Intermediate: The furan-2-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride.
Step 2 Coupling Reaction: The acid chloride is then reacted with a suitable amine, such as 2-amino-2-(furan-2-yl)ethanol, under basic conditions to form the desired amide bond.
Step 3 Cyclization: The intermediate is subjected to cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride, to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the amide, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both furan and thiophene rings suggests it may interact with biological macromolecules in unique ways, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it could serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. Additionally, the hydroxyl and amide groups can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)furan-2-carboxamide
- N-(2-(thiophen-3-yl)-2-hydroxyethyl)furan-2-carboxamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is unique due to the specific positioning of the thiophene ring at the 3-position. This structural feature may confer distinct electronic properties and reactivity, making it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(12-3-1-6-19-12)16-10-15(18,11-5-8-21-9-11)13-4-2-7-20-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNKKKISSRRKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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